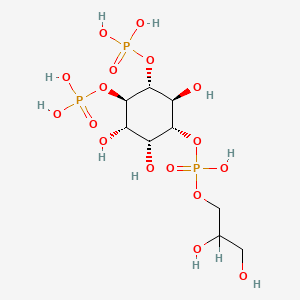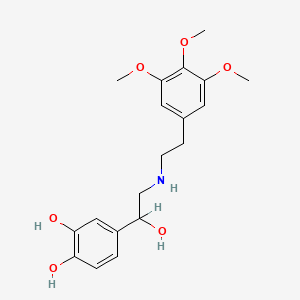
贝克洛布雷特
描述
Beclobrate is a fibric acid derivative known for its potent cholesterol- and triglyceride-lowering effects. It is primarily used in the treatment of hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. Beclobrate has been shown to be effective in reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol .
科学研究应用
作用机制
贝克洛布雷特通过激活过氧化物酶体增殖物激活受体 (PPAR) 发挥作用,PPAR 是一类参与脂类代谢调节的核受体。通过激活 PPAR,贝克洛布雷特增强了富含甘油三酯的脂蛋白的清除,并增加了脂肪酸的氧化。 这导致 LDL 胆固醇和甘油三酯减少,以及 HDL 胆固醇增加 .
生化分析
Biochemical Properties
Beclobrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) modulator . By activating PPARα, Beclobrate enhances the expression of genes involved in lipid metabolism, leading to increased lipoprotein lipase activity and improved clearance of triglyceride-rich lipoproteins . This interaction results in the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol levels .
Cellular Effects
Beclobrate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By activating PPARα, Beclobrate enhances fatty acid oxidation and reduces triglyceride synthesis in hepatocytes . Additionally, Beclobrate has been shown to inhibit platelet activation by blocking prostaglandin synthesis, thereby reducing the risk of thrombosis .
Molecular Mechanism
The molecular mechanism of Beclobrate involves its binding interactions with PPARα. Upon binding to PPARα, Beclobrate induces a conformational change that allows the receptor to interact with specific response elements in the DNA, leading to the transcriptional activation of target genes involved in lipid metabolism . This results in increased expression of enzymes such as lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins . Beclobrate also inhibits the synthesis of apolipoprotein C-III, a protein that inhibits lipoprotein lipase activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beclobrate have been observed to change over time. The product is stable and maintains its efficacy over extended periods. Long-term studies have shown that Beclobrate can lead to sustained reductions in LDL cholesterol and triglycerides, with corresponding increases in HDL cholesterol . The stability and degradation of Beclobrate have been well-documented, ensuring its consistent performance in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Beclobrate vary with different dosages in animal models. At lower doses, Beclobrate effectively reduces LDL cholesterol and triglycerides without significant adverse effects . At higher doses, Beclobrate may cause toxic effects, including liver damage and muscle toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Beclobrate is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as lipoprotein lipase and apolipoprotein C-III, leading to increased clearance of triglyceride-rich lipoproteins . Beclobrate also enhances fatty acid oxidation and reduces triglyceride synthesis in hepatocytes, contributing to its lipid-lowering effects .
Transport and Distribution
Beclobrate is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily taken up by hepatocytes, where it exerts its lipid-lowering effects . Beclobrate’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, ensuring its targeted action in lipid metabolism .
Subcellular Localization
Beclobrate’s subcellular localization is primarily within the nucleus, where it interacts with PPARα to modulate gene expression . The targeting signals and post-translational modifications of Beclobrate direct it to specific compartments or organelles, ensuring its effective function in lipid metabolism .
准备方法
合成路线和反应条件
贝克洛布雷特的合成涉及多个步骤,从合适的糠酸前体开始。反应条件通常包括使用有机溶剂和催化剂以促进所需产物的形成。 关于合成路线和反应条件的具体细节在文献中不易获得,但已知该过程涉及多个化学转化的步骤 .
工业生产方法
贝克洛布雷特的工业生产可能遵循与实验室环境中使用的类似合成路线,但规模更大。这涉及使用工业级设备和试剂来确保该化合物高效且经济的生产。 工业生产中使用的确切方法和条件是专有的,未公开 .
化学反应分析
反应类型
贝克洛布雷特经历各种化学反应,包括氧化、还原和取代反应。这些反应对其代谢和治疗作用至关重要。
常见的试剂和条件
用于涉及贝克洛布雷特的反应的常见试剂包括氧化剂、还原剂和亲核试剂。 这些反应的条件根据所需结果而异,但通常涉及受控的温度和 pH 值 .
形成的主要产品
从贝克洛布雷特的反应中形成的主要产物包括其代谢物,这些代谢物是其治疗作用的原因。 这些代谢物是通过母体化合物的氧化和还原形成的 .
相似化合物的比较
贝克洛布雷特与其他糠酸衍生物相似,如非诺贝特、贝扎菲布拉特和吉非贝齐。与这些化合物相比,它在更低剂量下已被证明更有效。 例如,100 毫克的贝克洛布雷特与 300 毫克的非诺贝特、600 毫克的贝扎菲布拉特或 900 毫克的吉非贝齐一样有效 。这使得贝克洛布雷特成为治疗高脂血症的更有效选择。
类似化合物的列表
- 非诺贝特
- 贝扎菲布拉特
- 吉非贝齐
属性
IUPAC Name |
ethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-4-20(3,19(22)23-5-2)24-18-12-8-16(9-13-18)14-15-6-10-17(21)11-7-15/h6-13H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQGBCXVCXMSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OCC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021600, DTXSID00866522 | |
| Record name | Beclobrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-{4-[(4-chlorophenyl)methyl]phenoxy}-2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55937-99-0 | |
| Record name | Beclobrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55937-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclobrate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055937990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beclobrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101021600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beclobrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLOBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USZ5MY269R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Beclobrate in lowering lipid levels?
A1: While the exact mechanism is not fully elucidated, research suggests Beclobrate, specifically its active metabolite beclobric acid, exerts its lipid-lowering effects through multiple pathways. Beclobrate enhances the activity of hepatic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase [], an enzyme crucial for cholesterol biosynthesis. This leads to a reduction in cholesterol production. Additionally, Beclobrate is believed to increase the activity of lipoprotein lipase, an enzyme responsible for breaking down triglycerides [].
Q2: How does Beclobrate impact lipoprotein profiles?
A2: Studies demonstrate that Beclobrate effectively reduces serum triglycerides, cholesterol, and phospholipids, primarily by decreasing the very-low-density lipoprotein (VLDL) fraction [, ]. It also shows a positive effect on high-density lipoprotein (HDL) cholesterol levels, increasing them in individuals with hyperlipidemia [, ].
Q3: What is the molecular formula and weight of Beclobrate?
A3: The molecular formula of Beclobrate is C20H23ClO3, and its molecular weight is 346.85 g/mol.
Q4: Is there any spectroscopic data available for Beclobrate?
A4: While the provided abstracts don't include specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of Beclobrate [, ].
Q5: How is Beclobrate metabolized in the body?
A5: Following oral administration, Beclobrate undergoes rapid hydrolysis to its active metabolite, beclobric acid [, ]. Beclobric acid is then primarily metabolized via glucuronidation, forming beclobric acid glucuronide, which is the major excretion product []. Further metabolism involves oxidation of the methylene bridge to form carbinol and benzophenone metabolites. Additionally, the p-chloro substituted phenyl ring undergoes oxidation, leading to the formation of phenol metabolites and a dihydrodiol metabolite [].
Q6: Does Beclobrate exhibit enantiospecific pharmacokinetics?
A6: Yes, significant differences exist in the pharmacokinetics of the two beclobric acid enantiomers. The (+)-enantiomer exhibits higher plasma concentrations and area under the curve (AUC) values compared to the (-)-enantiomer, indicating stereoselective disposition [, ].
Q7: Does Beclobrate bind to plasma proteins?
A7: Yes, both beclobric acid enantiomers exhibit irreversible binding to plasma proteins, primarily through their acyl glucuronide metabolites. This binding was observed both in vitro and in vivo [].
Q8: What types of hyperlipidemia has Beclobrate been investigated for?
A8: Research has primarily focused on Beclobrate's efficacy in treating type IIa and IIb hyperlipidemia, demonstrating significant reductions in total cholesterol, LDL cholesterol, and triglycerides [, , ].
Q9: Are there any studies exploring the long-term effects of Beclobrate treatment?
A9: While the provided abstracts highlight short-term studies, long-term investigations are essential to fully evaluate the efficacy and safety of Beclobrate treatment [].
Q10: Are there any known safety concerns associated with Beclobrate?
A10: While generally well-tolerated, Beclobrate has been associated with rare instances of liver toxicity [, ]. This underscores the importance of careful patient monitoring and risk-benefit assessments during therapy.
Q11: Does Beclobrate interact with other medications?
A11: Beclobrate's potential to interfere with L-carnitine metabolism in hemodialysis patients has been reported []. Therefore, careful monitoring and potential dose adjustments may be necessary when co-administering Beclobrate with L-carnitine.
Q12: How does the structure of Beclobrate contribute to its activity?
A12: Research focusing on Beclobrate and similar diphenylmethane derivatives has explored structure-activity relationships [, ]. Modifications to the aromatic rings, the ester side chain, and the methylene bridge can influence the compound's potency, selectivity, and pharmacokinetic properties.
Q13: What analytical techniques are employed to quantify Beclobrate and its metabolites?
A13: High-performance liquid chromatography (HPLC) methods, often coupled with fluorescence detection, are commonly used for quantifying Beclobrate and its metabolites in biological samples [, , ]. These methods require rigorous validation to ensure accuracy, precision, and specificity [].
Q14: How does Beclobrate compare to other lipid-lowering agents?
A14: While Beclobrate shows efficacy in lowering lipids, comparing its performance, cost, and overall impact with other available lipid-lowering agents, such as statins or fibrates, is crucial for making informed treatment decisions [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


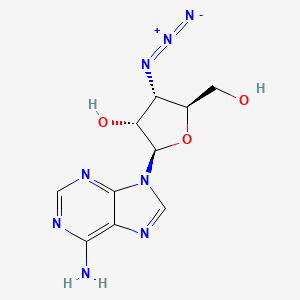
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
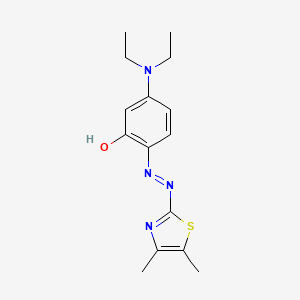
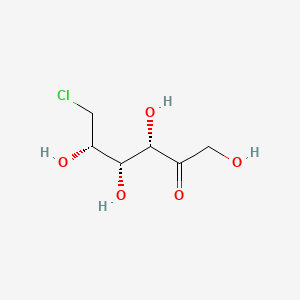

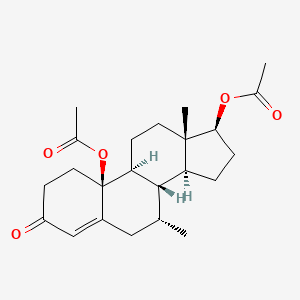
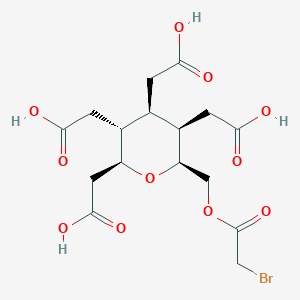
![[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride](/img/structure/B1209344.png)



